
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is an organic compound characterized by the presence of two iodine atoms, a nitro group, and a 2-methylpropoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene typically involves multiple steps:
Alkylation: The attachment of the 2-methylpropoxy group can be achieved through an alkylation reaction using an appropriate alkyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1,2-Diiodo-4-(2-methylpropoxy)-5-aminobenzene.
Oxidation: Potential products include quinones or other oxidized derivatives.
科学研究应用
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene has several applications in scientific research:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.
Industry: It can be used in the development of materials with unique properties, such as high refractive indices or specific electronic characteristics.
作用机制
The mechanism by which 1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The nitro group can participate in redox reactions, while the iodine atoms can engage in halogen bonding, influencing molecular interactions.
相似化合物的比较
Similar Compounds
1,2-Diiodo-4-nitrobenzene: Lacks the 2-methylpropoxy group, making it less hydrophobic.
1,2-Diiodo-4-(2-methylpropoxy)benzene: Lacks the nitro group, affecting its redox properties.
4-(2-methylpropoxy)-5-nitrobenzene: Lacks the iodine atoms, reducing its potential for halogen bonding.
Uniqueness
1,2-Diiodo-4-(2-methylpropoxy)-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both iodine atoms and a nitro group allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
920504-13-8 |
|---|---|
分子式 |
C10H11I2NO3 |
分子量 |
447.01 g/mol |
IUPAC 名称 |
1,2-diiodo-4-(2-methylpropoxy)-5-nitrobenzene |
InChI |
InChI=1S/C10H11I2NO3/c1-6(2)5-16-10-4-8(12)7(11)3-9(10)13(14)15/h3-4,6H,5H2,1-2H3 |
InChI 键 |
BOWKCTUNDCBVSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=C(C=C1[N+](=O)[O-])I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
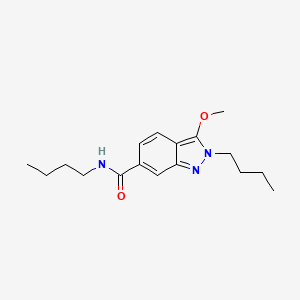
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
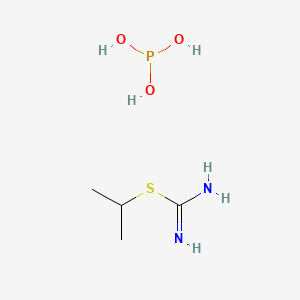


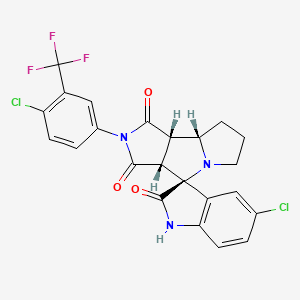

methanone](/img/structure/B12631333.png)
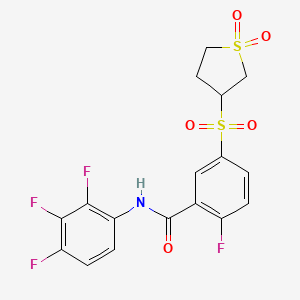
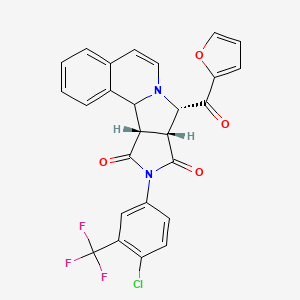
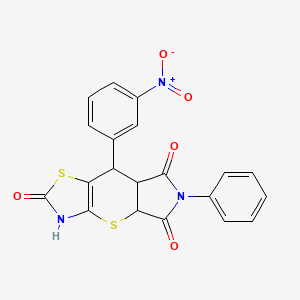
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)
